1-Benzyl-4-(4-bromophenylsulfonyl)piperazine
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Overview
Description
1-Benzyl-4-(4-bromophenylsulfonyl)piperazine is a chemical compound with the molecular formula C17H19BrN2O2S and a molecular weight of 395.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a 4-bromophenylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-Benzyl-4-(4-bromophenylsulfonyl)piperazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes .
Mode of Action
The compound’s structure suggests that it might interact with its targets through the piperazine ring and the bulky sulfonyl group .
Action Environment
Like many other compounds, its stability and efficacy may be affected by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels . The nature of these interactions is crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in cellular responses and functions . Additionally, it may alter gene expression patterns, impacting the production of proteins and other biomolecules essential for cellular activities.
Molecular Mechanism
The molecular mechanism of 1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, affecting the synthesis of proteins and other biomolecules. Understanding the molecular mechanism is essential for elucidating the compound’s effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound may degrade over time, leading to changes in its activity and efficacy. Long-term exposure to the compound can also result in alterations in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects are observed, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in animal studies.
Metabolic Pathways
1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s distribution within different cellular compartments and tissues, influencing its overall efficacy.
Subcellular Localization
1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and biochemical reactions.
Preparation Methods
The synthesis of 1-Benzyl-4-(4-bromophenylsulfonyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 4-bromobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Benzyl-4-(4-bromophenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Comparison with Similar Compounds
1-Benzyl-4-(4-bromophenylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-((4-chlorophenyl)sulfonyl)piperazine: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.
1-Benzyl-4-((4-fluorophenyl)sulfonyl)piperazine: The presence of a fluorine atom can significantly alter the compound’s properties and applications.
1-Benzyl-4-((4-methylphenyl)sulfonyl)piperazine: The methyl group introduces steric effects that can influence the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETTWQGXWARMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361546 |
Source
|
Record name | 1-Benzyl-4-(4-bromobenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349398-79-4 |
Source
|
Record name | 1-Benzyl-4-(4-bromobenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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